![molecular formula C11H18F2N2O2 B1493196 4,4-Difluoro-2-(methoxymethyl)-1-prolylpyrrolidine CAS No. 2097952-71-9](/img/structure/B1493196.png)
4,4-Difluoro-2-(methoxymethyl)-1-prolylpyrrolidine
Overview
Description
4,4-Difluoro-2-(methoxymethyl)-1-prolylpyrrolidine, also known as DFMP, is a synthetic organic compound. It has a molecular weight of 151.16 . This compound is used in various scientific experiments.
Molecular Structure Analysis
The molecular formula of 4,4-Difluoro-2-(methoxymethyl)-1-prolylpyrrolidine is C6H11F2NO . The InChI code for this compound is 1S/C6H11F2NO/c1-10-3-5-2-6(7,8)4-9-5/h5,9H,2-4H2,1H3 .Physical And Chemical Properties Analysis
4,4-Difluoro-2-(methoxymethyl)-1-prolylpyrrolidine is a liquid .Scientific Research Applications
Organic Synthesis
4,4-Difluoro-2-(methoxymethyl)-1-prolylpyrrolidine: is a valuable building block in organic synthesis. Its difluorinated pyrrolidine ring can act as a synthetic intermediate for the preparation of various fluorinated compounds. The presence of fluorine atoms can significantly alter the chemical and physical properties of molecules, making them particularly useful in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound’s structure is beneficial for creating new drugs. It can be used to introduce fluorine atoms into bioactive molecules, potentially increasing their metabolic stability and enhancing their ability to bind to biological targets. This can lead to the development of new therapeutic agents with improved pharmacokinetic profiles .
Peptide Mimetics
The prolylpyrrolidine structure of this compound makes it an excellent candidate for the design of peptide mimetics. These are molecules that mimic the structure and function of peptides and can be more stable and easier to deliver as drugs. They are used in the research of various diseases, including cancer and metabolic disorders .
Material Science
In material science, the unique properties of 4,4-Difluoro-2-(methoxymethyl)-1-prolylpyrrolidine can be exploited to create novel materials. For example, its incorporation into polymers could lead to materials with enhanced stability and resistance to degradation under harsh conditions .
Catalysis
This compound may also find applications in catalysis. Its rigid structure and potential for functionalization make it a suitable ligand or co-catalyst in asymmetric synthesis, where the goal is to create chiral molecules with high enantiomeric purity, which is crucial in the pharmaceutical industry .
Neurological Research
The pyrrolidine moiety is a common feature in many neurological agents. Therefore, 4,4-Difluoro-2-(methoxymethyl)-1-prolylpyrrolidine could serve as a precursor in the synthesis of compounds targeting neurological pathways, aiding in the research of neurodegenerative diseases and cognitive enhancers .
properties
IUPAC Name |
[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-17-6-8-5-11(12,13)7-15(8)10(16)9-3-2-4-14-9/h8-9,14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYDQMLKWOTWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)C2CCCN2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2-(methoxymethyl)-1-prolylpyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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